molecular formula C9H13N B1282643 3-Ethyl-4-methylaniline CAS No. 104715-64-2

3-Ethyl-4-methylaniline

Cat. No.: B1282643
CAS No.: 104715-64-2
M. Wt: 135.21 g/mol
InChI Key: KOPYKGJAQCIPTJ-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylaniline, also known as 3-EAM, is an aromatic amine compound with a molecular weight of 109.17 g/mol. It is a colorless liquid with a strong odor, and is soluble in organic solvents. 3-EAM is used as an intermediate in the manufacture of dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.

Scientific Research Applications

Antibacterial Activity

3-Ethyl-4-methylaniline (EMAU) compounds have shown promise in inhibiting bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. These compounds, particularly those with moderately polar substituents, demonstrated potent antibacterial activity against Gram-positive organisms, with some protecting mice from lethal infections caused by S. aureus (Zhi et al., 2005).

Chromatographic Analysis

Thin-layer chromatographic (TLC) systems have been developed for separating 4-substituted N-ethyl-N-methylanilines and their derivatives. These systems, along with various detection systems, are valuable for identifying and separating complex mixtures of tertiary aromatic amines and their N-oxides (Damani et al., 1978).

Chemical Synthesis

In chemical synthesis, this compound has been utilized in the catalytic [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing its role in creating complex organic compounds with potential applications in various industries (Zhu et al., 2003).

Study of Metabolic Processes

The metabolism of N-ethyl-N-methylaniline in rabbit liver microsomes has been studied, shedding light on the metabolic pathways and transformations of such compounds in biological systems. This research is crucial for understanding the interaction and impact of these compounds within living organisms (Gorrod et al., 1975).

Material Science Applications

This compound has been involved in the synthesis of conductive polymers, particularly in the electrochemical polymerization processes. These materials have significant applications in electronics and materials science (D'aprano et al., 1992).

Biological Studies

In biological studies, compounds like 3-ethyl-4-methylpentanol, closely related to this compound, have been identified as critical components in the sex pheromones of certain ant species, indicating its role in chemical communication and biological processes (Castracani et al., 2008).

Environmental Microbiology

This compound is a key intermediate in the microbial degradation of certain herbicides, highlighting its importance in environmental microbiology and bioremediation studies (Dong et al., 2015).

Mechanism of Action

The mechanism of action for the methylation of anilines involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .

Safety and Hazards

The safety data sheet for 3-Ethyl-4-methylaniline indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, H412 . These represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and harmful to aquatic life with long lasting effects .

Future Directions

The future directions for the study and application of 3-Ethyl-4-methylaniline could involve further exploration of its synthesis methods . Additionally, its potential applications in various industries, particularly in the synthesis of bio-active compounds, could be explored .

Properties

IUPAC Name

3-ethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPYKGJAQCIPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551805
Record name 3-Ethyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104715-64-2
Record name 3-Ethyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?

A: The research demonstrates that incorporating this compound at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of this compound, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.

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